methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate is a structurally complex sulfamoyl benzoate derivative. Its core structure includes:
- A 4-methoxybenzoate ester backbone.
- A sulfamoyl group (-SO₂-NH-) attached at the 3-position of the benzoate.
- A 2-hydroxyethyl substituent linked to the sulfamoyl nitrogen, further connected to a 4-(thiophen-3-yl)phenyl group.
Properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-27-19-8-7-16(21(24)28-2)11-20(19)30(25,26)22-12-18(23)15-5-3-14(4-6-15)17-9-10-29-13-17/h3-11,13,18,22-23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHCONRFIHBWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034254-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 447.52 g/mol. Its structure includes a methoxy group, a sulfamoyl group, and a thiophene moiety, which may contribute to its biological activities.
Antiproliferative Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzimidazole derivatives have shown promising results:
- MCF-7 Cell Line : Compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Compounds with hydroxyl and methoxy groups have been shown to exhibit enhanced antioxidative properties, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been observed to inhibit key pathways involved in cell proliferation and survival:
- Inhibition of Cell Cycle Progression : Similar compounds have been found to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Some derivatives promote apoptosis in malignant cells through the activation of intrinsic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of sulfamoyl derivatives similar to this compound:
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Considerations : The hydroxyethyl group may enhance aqueous solubility compared to triazine-based herbicides, improving foliar absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
